molecular formula C22H22N4O B2972385 4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922688-15-1

4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

カタログ番号: B2972385
CAS番号: 922688-15-1
分子量: 358.445
InChIキー: AWPYDGFDYSUQFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic small-molecule compound featuring a benzamide core linked to a phenyl group substituted with a pyridazine ring. The pyridazine moiety is further modified at the 6-position with a pyrrolidine group, a five-membered nitrogen-containing heterocycle. The pyrrolidine substituent may enhance selectivity or modulate pharmacokinetic properties compared to analogs with bulkier or more polar groups (e.g., piperazine in ponatinib) .

特性

IUPAC Name

4-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16-7-9-17(10-8-16)22(27)23-19-6-4-5-18(15-19)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPYDGFDYSUQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a pyridazine moiety, which is known for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
IUPAC Name 4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
Molecular Formula C22H22N4O
CAS Number 922688-15-1

The biological activity of 4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate biological pathways through specific binding interactions, which could lead to therapeutic effects in various conditions.

Antimicrobial Activity

Research has indicated that compounds containing pyridazine structures exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against Mycobacterium tuberculosis, suggesting that 4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide may possess similar activities. Studies have reported minimum inhibitory concentrations (MICs) in the range of 5 µM for related compounds against M. tuberculosis .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A study evaluating benzoylpiperidine derivatives demonstrated significant antiproliferative effects on cancer cell lines, with IC50 values ranging from 7.9 to 92 µM . The mechanism involved competitive inhibition of key enzymes associated with cancer cell metabolism.

Study on Antituberculosis Activity

A recent investigation into the efficacy of pyridazine derivatives highlighted their role in inhibiting ClpP1P2 peptidase in M. tuberculosis, with promising results for new drug development . Such findings underscore the potential of 4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide as a candidate for further exploration in anti-tuberculosis therapies.

Evaluation of Binding Affinity

Computational studies have been conducted to assess the binding affinity of similar compounds to target enzymes. These studies revealed that structural modifications could enhance interactions within the active sites of enzymes like MAGL (Monoacylglycerol lipase), leading to improved pharmacological profiles . This approach could be applied to optimize the activity of 4-methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide.

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural and functional similarities with several kinase inhibitors and benzamide derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Target(s) Selectivity Notes References
4-Methyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide Benzamide + pyridazine-pyrrolidine 6-pyrrolidinylpyridazine, 4-methylbenzamide Hypothesized: DDR1/DDR2 or BCR-ABL kinases Potential selectivity due to pyrrolidine
Ponatinib (AP24534) Benzamide + imidazopyridazine 3-(imidazo[1,2-b]pyridazin-3-yl)ethynyl, 4-methyl, piperazine-CF3 substituent BCR-ABL (including T315I mutant) Broad-spectrum kinase inhibition
Imatinib Benzamide + pyrimidine 4-methylpiperazine, pyridinylpyrimidine BCR-ABL, c-KIT, PDGFR Low selectivity for DDR1/2
I-6230 Ethyl benzoate + pyridazine 4-(pyridazin-3-yl)phenethylamino, ethyl ester Not reported Structural analog with ester linkage
Nilotinib Benzamide + trifluoromethyl 4-methylimidazole, trifluoromethylphenyl BCR-ABL Second-generation BCR-ABL inhibitor

Key Findings

Structural Variations and Target Specificity The pyrrolidine group in the target compound differentiates it from ponatinib’s piperazine moiety. Piperazine enhances solubility and binding to BCR-ABL’s ATP pocket, while pyrrolidine may reduce off-target effects due to its smaller size .

Kinase Inhibition Profiles Ponatinib and imatinib are validated BCR-ABL inhibitors, but the target compound’s pyridazine-pyrrolidine scaffold aligns more closely with DDR1/2 inhibitors described in . These discoidin domain receptors are implicated in fibrosis and cancer metastasis, suggesting a possible therapeutic niche distinct from BCR-ABL-targeted agents .

Pharmacokinetic Considerations

  • The trifluoromethyl group in ponatinib and nilotinib enhances membrane permeability and target binding but increases metabolic complexity. The target compound’s lack of CF3 may simplify synthesis and reduce toxicity .
  • Pyrrolidine’s lower basicity (compared to piperazine) could reduce hepatic clearance, as seen in analogs like crizotinib .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。